(2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride
Description
“(2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride” is a synthetic small molecule characterized by a benzofuran-3-one core substituted with a methoxy group at position 6 and a pyridin-4-ylmethylidene moiety at position 2 in the Z-configuration . The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmacological studies. The compound’s structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. Key physicochemical properties include moderate lipophilicity (predicted XLogP ~3.5) and a molecular weight of ~325.7 g/mol (excluding the hydrochloride counterion).
Properties
IUPAC Name |
(2Z)-6-methoxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3.ClH/c1-18-11-2-3-12-13(9-11)19-14(15(12)17)8-10-4-6-16-7-5-10;/h2-9H,1H3;1H/b14-8-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUJPVHHKYZZQP-ZXDBEMHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=NC=C3)O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=NC=C3)/O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core, a methoxy group, and a pyridine moiety. Its molecular formula is C15H14N2O3·HCl, with a molecular weight of approximately 288.74 g/mol. The presence of the methoxy and pyridine groups is believed to influence its biological activity significantly.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for preventing tumor proliferation .
Antimicrobial Properties
This compound also shows significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Experimental models indicate that it can reduce inflammation markers in tissue samples, suggesting potential applications in treating inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The compound interferes with signaling pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis .
Case Studies
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Several studies have indicated that compounds similar to (2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
- A specific study demonstrated that derivatives of this compound effectively inhibited the growth of breast cancer cell lines by targeting specific signaling pathways involved in tumor progression .
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Antimicrobial Properties
- The compound has been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi. Results indicate that it possesses inhibitory effects, making it a candidate for developing new antimicrobial agents .
- In vitro studies have shown that (2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride exhibits potent activity against resistant strains of bacteria, suggesting its potential in treating infections caused by multidrug-resistant organisms .
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Neuroprotective Effects
- Recent research highlights the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
- A study indicated that the administration of this compound improved cognitive function in animal models by enhancing synaptic plasticity and reducing neuronal apoptosis .
Case Studies
- Breast Cancer Research :
- Antimicrobial Trials :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
These analogs vary in substituents on the benzofuran ring or pyridine moiety, which influence physicochemical and biological behavior.
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Effects on Lipophilicity: The 4-methylphenylmethoxy analog (Table 1, Row 2) exhibits higher XLogP (4.4 vs. ~3.5) due to the bulky, hydrophobic substituent, which may enhance membrane permeability but reduce aqueous solubility .
Stereoelectronic and Conformational Impact :
- The Z-configuration of the pyridinylmethylidene group is critical for maintaining planarity and π-π stacking interactions with biological targets. Substitution at pyridine positions (e.g., pyridin-2-yl in Row 4) alters electronic density and hydrogen-bonding capacity, which could affect binding affinity.
Salt Form and Solubility: The hydrochloride salt of the target compound enhances solubility compared to its free base or neutral analogs (e.g., Row 2), making it more viable for intravenous administration.
The methoxy group’s electron-donating nature may stabilize charge-transfer interactions in enzyme active sites .
Research Implications and Limitations
- Data Gaps : Experimental data on the target compound’s pharmacokinetics and toxicity are absent in the provided evidence. Comparative studies with analogs are inferred from structural trends.
- Opportunities : Further exploration of substituent effects (e.g., halogenation at position 6) or co-crystallization studies (using SHELX-based refinement ) could optimize bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
